

# 3BP-3940: A Technical Guide to a Novel Theranostic Agent in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 3BP-3940  |           |
| Cat. No.:            | B12381526 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The landscape of precision oncology is continually evolving, with a significant focus on theranostic agents that combine diagnostic imaging and targeted radionuclide therapy. **3BP-3940** is an emerging and highly potent peptide-based radiopharmaceutical targeting Fibroblast Activation Protein (FAP), a promising pan-cancer marker. This technical guide provides an indepth overview of **3BP-3940**, its mechanism of action, preclinical data, and clinical applications, with a focus on quantitative data and experimental protocols for researchers and drug development professionals.

## **Core Concept: Targeting the Tumor Microenvironment**

Unlike many targeted therapies that focus on cancer cells themselves, **3BP-3940** targets Cancer-Associated Fibroblasts (CAFs) within the tumor microenvironment.[1][2] CAFs are a critical component of the tumor stroma and are known to play a major role in cancer growth, invasion, and metastasis.[3] FAP is highly expressed on the surface of CAFs in a wide variety of malignancies, including pancreatic, breast, lung, and colorectal cancers, while its expression in healthy tissues is negligible.[3][4] This differential expression makes FAP an attractive target for delivering diagnostic and therapeutic radionuclides with high tumor-to-background ratios.[5]



**3BP-3940** is a cyclic peptide designed for prolonged tumor retention and low uptake in healthy organs, addressing a key limitation of earlier FAP-targeting compounds.[2][4][6]

### **Theranostic Applications of 3BP-3940**

**3BP-3940**'s versatility lies in its ability to be chelated with various radionuclides for different clinical applications. The DOTA conjugate of the FAP-binding peptide allows for labeling with:

- Gallium-68 (<sup>68</sup>Ga): For diagnostic PET/CT imaging to identify FAP-positive tumors and select patients for FAP-targeted therapy.[7]
- Lutetium-177 (177Lu): A beta-emitter for targeted radionuclide therapy.[2][4]
- Yttrium-90 (<sup>90</sup>Y) and Actinium-225 (<sup>225</sup>Ac): More potent beta and alpha emitters, respectively, for therapeutic applications, including in TANDEM therapy approaches.[7][8]

The theranostic approach involves initial imaging with <sup>68</sup>Ga-**3BP-3940** to confirm FAP expression in tumors, followed by therapy with **3BP-3940** labeled with a therapeutic radioisotope.[7]

### **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **3BP-3940**.

Table 1: Radiolabeling and Quality Control of 3BP-3940



| Parameter                                            | <sup>68</sup> Ga-3BP-3940 | <sup>177</sup> Lu-3BP-3940 | Reference |
|------------------------------------------------------|---------------------------|----------------------------|-----------|
| Precursor Amount                                     | 50 μg                     | 50 μg                      | [9]       |
| Radiolabeling<br>Temperature                         | 85°C                      | Not Specified              | [6][9]    |
| Reaction Time                                        | < 20 minutes              | Not Specified              | [9]       |
| Mean Radiochemical<br>Yield (RCY)                    | 94.8 ± 4.5%               | 91.5 ± 9.1%                | [6][9]    |
| Mean Radiochemical Purity (RCP)                      | ≥ 97.0%                   | 96.8 ± 1.2%                | [6][9]    |
| In Vitro Stability<br>(Human Serum, 2<br>half-lives) | > 90%                     | > 90%                      | [1][9]    |

Table 2: First-in-Human Dosimetry of 177Lu-3BP-3940 in Pancreatic Cancer

| Organ                | Absorbed Radiation Dose (mGy/GBq)                                | Reference |
|----------------------|------------------------------------------------------------------|-----------|
| Brain                | 37                                                               | [5]       |
| Lungs                | 168                                                              | [5]       |
| Healthy Liver Tissue | 86                                                               | [5]       |
| Pancreas             | 142                                                              | [5]       |
| Kidneys              | Very low accumulation<br>(SUVmean 1.4-2.8 with <sup>68</sup> Ga) | [7]       |

Table 3: Preliminary Clinical Response to 3BP-3940 Radiopharmaceutical Therapy (FRT)



| Cancer Types                                                  | Number of<br>Patients | Treatment<br>Regimen                                                           | Response Evaluation (after 2 cycles, n=33)                                                                                             | Reference |
|---------------------------------------------------------------|-----------------------|--------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 21 distinct malignancies (including pancreatic, breast, lung) | 88                    | <sup>177</sup> Lu-, <sup>90</sup> Y-,<br>and/or <sup>225</sup> Ac-<br>3BP-3940 | Complete Remission (CR): 1 (3.0%)Partial Remission (PR): 17 (51.5%)Stable Disease (SD): 5 (15.2%)Progressi ve Disease (PD): 10 (30.3%) | [5]       |
| Sarcoma                                                       | 6                     | <sup>177</sup> Lu-, <sup>90</sup> Y-,<br>and/or <sup>225</sup> Ac-<br>3BP-3940 | Partial Response: 1Partial Response then Progression: 1Stable Disease: 1Progressive Disease: 1Partial/Mixed Response: 2                | [8]       |

## **Key Experimental Protocols Automated Radiolabeling of <sup>68</sup>Ga-3BP-3940**

This protocol is based on an automated process using a cassette-based module.[6]

- Preparation: A sterile cassette is mounted on the synthesis module. A vial containing 50 μg of 3BP-3940 is connected to the appropriate port.
- 68Ge/68Ga Generator Elution: The generator is eluted with HCl to obtain 68GaCl3.



- Trapping and Purification: The <sup>68</sup>GaCl₃ is passed through a cation-exchange cartridge to trap
  the <sup>68</sup>Ga³+ ions. The cartridge is then washed with sterile water.
- Elution of <sup>68</sup>Ga: The purified <sup>68</sup>Ga<sup>3+</sup> is eluted from the cartridge into the reaction vessel using a small volume of a suitable eluent.
- Labeling Reaction: The **3BP-3940** precursor is added to the reactor containing the <sup>68</sup>Ga<sup>3+</sup>. The reaction mixture is heated to 85°C for a specified duration.
- Purification of <sup>68</sup>Ga-**3BP-3940**: The reaction mixture is passed through a solid-phase extraction (SPE) cartridge to trap the labeled peptide. The cartridge is washed with sterile water to remove unreacted <sup>68</sup>Ga<sup>3+</sup>.
- Final Formulation: The purified <sup>68</sup>Ga-**3BP-3940** is eluted from the SPE cartridge with an ethanol/water mixture and collected in a sterile vial containing a saline solution for injection.

## Quality Control using High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for ensuring the radiochemical purity of the final product.[4] [6]

- System: An HPLC system equipped with a suitable C18 column, a UV detector, and a radioactivity detector.
- Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: water with 0.1% trifluoroacetic acid (TFA) and Solvent B: acetonitrile with 0.1% TFA.
- Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is run over a specified time to separate the components.
- Detection: The UV detector is used to identify the unlabeled precursor and the nonradioactive labeled compound, while the radioactivity detector measures the retention time of the radiolabeled product and any radiochemical impurities.
- Analysis: The retention time of the main radioactive peak is compared to a reference standard to confirm the identity of <sup>68</sup>Ga-3BP-3940. The radiochemical purity is calculated by



integrating the area of the product peak and dividing it by the total integrated area of all radioactive peaks. For [68Ga]Ga-**3BP-3940**, the product peak has a retention time of approximately 6.2 minutes, while the unlabeled peptide has a retention time of around 5.9 minutes.[6]

### **In Vitro Stability Assay**

- Incubation: A known amount of the radiolabeled 3BP-3940 is incubated in human serum and in saline at 37°C.
- Sampling: Aliquots are taken at various time points over a period equivalent to at least two half-lives of the radionuclide.
- Analysis: The radiochemical purity of each sample is determined using HPLC or thin-layer chromatography (TLC) to quantify the percentage of intact radiolabeled peptide.
- Results: For both <sup>68</sup>Ga-**3BP-3940** and <sup>177</sup>Lu-**3BP-3940**, the complex stability has been shown to be greater than 90% under these conditions.[1]

#### **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 3BP-3940, a highly potent FAP-targeting peptide for theranostics production, validation and first in human experience with Ga-68 and Lu-177 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3BP Assets | 3B Pharmaceuticals GmbH [3b-pharma.com]
- 4. researchgate.net [researchgate.net]
- 5. FAP-Targeted Radiopharmaceutical Therapy using 177Lu-, 90Y- and 225Ac-labeled 3BP-3940 in a Cohort of 88 Patients with 21 Different Advanced Malignancies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. 3BP-3940, a highly potent FAP-targeting peptide for theranostics production, validation and first in human experience with Ga-68 and Lu-177 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Targeted Radiotherapy using cancer-associated fibroblasts as target in solid tumors: first clinical experience with the 177Lu-, 225Ac- and 90Y-labeled peptide 3BP-3940 (single isotope and TANDEM) targeting the Fibroblast Activating Protein | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Synergistic Therapeutic Outcomes of FAP-Targeted Radiopharmaceutical Therapy with 177Lu-, 90Y-, and 225Ac-Labeled 3BP-3940 in Combination with Immunothery, Chemotherapy and other Targeted Therapies for Sarcoma Patients | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. A highly potent FAP-targeting peptide for theranostics: production, validation and first in human experience with Ga-68 and Lu-177 3BP-3940 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- To cite this document: BenchChem. [3BP-3940: A Technical Guide to a Novel Theranostic Agent in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381526#3bp-3940-for-theranostic-applications-in-oncology]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com